Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL

Übersicht

Beschreibung

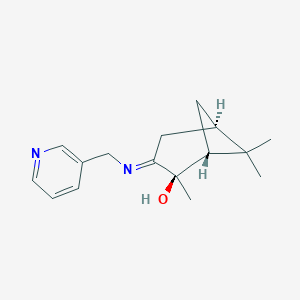

Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL is a complex organic compound characterized by its bicyclic structure and the presence of a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, it serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals .

Wirkmechanismus

The mechanism of action of Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The bicyclic structure provides conformational rigidity, enhancing the compound’s specificity and potency .

Vergleich Mit ähnlichen Verbindungen

Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares the bicyclic structure but lacks the pyridine ring, making it less versatile in biological applications.

Uniqueness: The presence of the pyridine ring in Z-3-(3-PYRIDINYLMETHYL)IMINO-10BETA-PIRAN-2-OL distinguishes it from other similar compounds, providing unique binding properties and making it a valuable compound in medicinal chemistry and biological research .

Biologische Aktivität

Z-3-(3-Pyridinylmethyl)imino-10beta-piran-2-ol, a compound with potential pharmacological applications, has garnered interest due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 258.36 g/mol. Its structure features a pyridine moiety linked to a piran derivative, which is significant for its biological interactions.

Research indicates that this compound may act through several pathways:

- Allosteric Modulation : The compound has been studied for its potential as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that compounds structurally related to this compound exhibit anti-inflammatory properties by inhibiting cytokine release, particularly interleukin 6 (IL-6) in vitro .

- Neuroprotective Properties : In models of neurodegenerative diseases, such as Parkinson's disease, related compounds have shown the ability to mitigate symptoms associated with dopaminergic neuron loss .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| mGluR5 Modulation | Negative allosteric modulation observed | |

| Anti-inflammatory | Inhibition of IL-6 release in vitro | |

| Neuroprotection | Mitigation of symptoms in PD models |

Case Studies

- Study on mGluR5 Modulation : A systematic structure-activity relationship (SAR) study was conducted to evaluate the efficacy of Z-3-(3-Pyridinylmethyl)imino derivatives as mGluR5 NAMs. The results indicated that modifications to the pyridine ring significantly influenced binding affinity and functional outcomes in preclinical models .

- Anti-inflammatory Response : In vitro experiments demonstrated that related compounds could dose-dependently inhibit LPS-induced IL-6 release in human cell lines. This suggests a potential for therapeutic use in inflammatory conditions .

Eigenschaften

IUPAC Name |

(1R,2R,5R)-2,6,6-trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-15(2)12-7-13(15)16(3,19)14(8-12)18-10-11-5-4-6-17-9-11/h4-6,9,12-13,19H,7-8,10H2,1-3H3/t12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPZHVGWFTXKIG-XJKCOSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(C(=NCC3=CN=CC=C3)C2)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]2C[C@@H](C2(C)C)CC1=NCC3=CN=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451388 | |

| Record name | FT-0674196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918625-33-9 | |

| Record name | FT-0674196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.